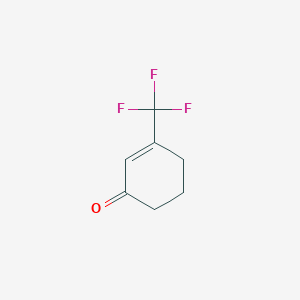

3-(Trifluoromethyl)cyclohex-2-en-1-one

Description

BenchChem offers high-quality 3-(Trifluoromethyl)cyclohex-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)cyclohex-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVVPVVXUVHMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Synthon: A Technical Guide to 3-(Trifluoromethyl)cyclohex-2-en-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS 74031-45-1), a versatile fluorinated building block with significant potential in medicinal chemistry and organic synthesis. The strategic incorporation of the trifluoromethyl group onto a cyclohexenone scaffold imparts unique electronic properties, rendering it a valuable synthon for the construction of complex molecular architectures. This document will delve into the synthesis, physicochemical properties, reactivity, and potential applications of this compound, with a particular focus on its role in drug discovery. Detailed experimental considerations, spectroscopic analysis, and safety protocols are also provided to equip researchers with the practical knowledge required for its effective utilization.

Introduction: The Power of the Trifluoromethyl Group in a Cyclic Scaffold

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design, profoundly influencing a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] The trifluoromethyl (CF3) group, in particular, is a highly sought-after moiety due to its strong electron-withdrawing nature, metabolic robustness, and ability to act as a bioisostere for other functional groups.[1] When appended to a reactive cyclic framework such as cyclohexenone, the CF3 group creates a molecule with a unique combination of steric and electronic properties, making 3-(trifluoromethyl)cyclohex-2-en-1-one a powerful tool for the synthesis of novel chemical entities.

This guide will provide a comprehensive overview of this important building block, moving beyond a simple recitation of facts to explain the underlying chemical principles that govern its synthesis and reactivity.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-(Trifluoromethyl)cyclohex-2-en-1-one is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 74031-45-1 | [3] |

| Molecular Formula | C7H7F3O | [3] |

| Molecular Weight | 164.13 g/mol | [3] |

| IUPAC Name | 3-(trifluoromethyl)cyclohex-2-en-1-one | [3] |

| XLogP3 | 1.3 | [3] |

Synthesis Strategies: Crafting the Fluorinated Core

While a single, universally adopted protocol for the synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one is not extensively documented, its structure lends itself to established synthetic methodologies. The key challenge lies in the strategic introduction of the trifluoromethyl group onto the cyclohexenone ring. Plausible and effective approaches are rooted in fundamental organic reactions such as the Robinson annulation and Michael addition.

Robinson Annulation Approach

The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to construct a six-membered ring.[4] In the context of synthesizing our target molecule, this would involve the reaction of a suitable trifluoromethylated Michael acceptor with a ketone enolate.

A plausible synthetic route is outlined below:

Caption: Robinson annulation strategy for synthesis.

Experimental Protocol (Hypothetical, based on established principles):

-

Enolate Formation: To a solution of cyclohexanone in a suitable aprotic solvent (e.g., THF, diethyl ether), add a strong base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) at a low temperature (-78 °C to 0 °C) to generate the corresponding enolate.

-

Michael Addition: Slowly add a trifluoromethylated Michael acceptor, such as 4,4,4-trifluorobut-3-en-2-one, to the enolate solution. Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Work-up and Isolation of the 1,5-Diketone: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,5-diketone intermediate may be purified by column chromatography or used directly in the next step.

-

Intramolecular Aldol Condensation: Dissolve the 1,5-diketone in a suitable solvent (e.g., ethanol, methanol) and treat with a catalytic amount of a base (e.g., sodium ethoxide, potassium hydroxide) or acid (e.g., p-toluenesulfonic acid). Heat the reaction mixture to reflux and monitor for the formation of the α,β-unsaturated ketone product by TLC.

-

Final Work-up and Purification: After the reaction is complete, neutralize the mixture and remove the solvent. Extract the product into an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield 3-(trifluoromethyl)cyclohex-2-en-1-one.

Deoxytrifluoromethylation/Aromatization of Cyclohexanones

Recent advances in synthetic methodology have provided alternative routes to trifluoromethylated cyclic systems. A notable strategy involves the deoxytrifluoromethylation/aromatization of cyclohexanones.[5] This approach utilizes the Ruppert-Prakash reagent (TMSCF3) for the initial trifluoromethylation. While the final product in the cited literature is an aromatic ring, the intermediate steps provide a viable pathway to the desired cyclohexenone.

Caption: Deoxytrifluoromethylation-based synthesis.

Reactivity and Synthetic Applications

The reactivity of 3-(trifluoromethyl)cyclohex-2-en-1-one is dominated by the interplay between the electron-withdrawing trifluoromethyl group and the electrophilic α,β-unsaturated ketone system. This renders the molecule susceptible to a variety of nucleophilic additions and cycloaddition reactions, making it a valuable precursor for a diverse range of more complex molecules.

Michael Addition Reactions

The β-carbon of the cyclohexenone ring is highly electrophilic and readily undergoes conjugate addition (Michael addition) with a wide range of nucleophiles. This allows for the introduction of various substituents at the 3-position, leading to the formation of highly functionalized cyclohexane derivatives.

Use as a Dienophile in Diels-Alder Reactions

The electron-deficient double bond of the cyclohexenone ring can participate as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful method for the construction of bicyclic and polycyclic systems containing the trifluoromethyl group.

Spectroscopic Characterization

The structural elucidation of 3-(Trifluoromethyl)cyclohex-2-en-1-one and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the cyclohexene ring. The vinylic proton will appear as a singlet or a narrow multiplet in the downfield region. The allylic and aliphatic protons will resonate in the upfield region, with their multiplicities determined by spin-spin coupling with neighboring protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the two olefinic carbons, and the aliphatic carbons of the ring. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the ketone (typically around 1680-1660 cm⁻¹) and the C=C stretch of the alkene (around 1620-1600 cm⁻¹).[6] The C-F stretching vibrations of the trifluoromethyl group will appear in the region of 1350-1100 cm⁻¹.[7][8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.[9] Common fragmentation patterns would include the loss of the trifluoromethyl group (M⁺ - CF₃) and the loss of carbon monoxide (M⁺ - CO).

Role in Drug Discovery and Medicinal Chemistry

The incorporation of a trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[1] 3-(Trifluoromethyl)cyclohex-2-en-1-one serves as a valuable starting material for the synthesis of novel therapeutic agents due to the advantageous properties conferred by the CF₃ group, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, leading to a longer in vivo half-life.

-

Enhanced Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability.

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups, influencing their ionization state at physiological pH and their interaction with biological targets.

This building block can be utilized in the synthesis of a variety of pharmacologically relevant scaffolds, including steroids, alkaloids, and other natural product analogues.[4]

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Hazard Identification (based on related compounds):

-

May be harmful if swallowed, inhaled, or absorbed through the skin.

-

May cause irritation to the eyes, respiratory system, and skin.

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.

-

Ingestion: Do not induce vomiting. Wash out mouth with water provided the person is conscious.

-

Skin Contact: Immediately wash skin with soap and plenty of water.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

Always consult a comprehensive and up-to-date SDS for the specific compound before use.

Conclusion

3-(Trifluoromethyl)cyclohex-2-en-1-one is a strategically important synthetic building block that offers a convenient entry point to a wide array of complex, trifluoromethylated molecules. Its unique electronic and steric properties, coupled with the versatility of the cyclohexenone scaffold, make it an invaluable tool for researchers in organic synthesis and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower scientists to fully exploit its potential in the development of novel chemical entities with enhanced pharmacological profiles.

References

-

Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. Retrieved from [Link]

- Altman, R. A., et al. (2024). Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12519457, 3-(Trifluoromethyl)cyclohex-2-en-1-one. Retrieved from [Link]

-

Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]

- Zaharia, V., et al. (2025).

- Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- Fadeyi, O. O., & Okoro, C. O. (2008). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Tetrahedron Letters, 49(48), 6873-6875.

-

NROChemistry. (n.d.). Robinson Annulation. Retrieved from [Link]

-

Matheson Tri-Gas. (2005). Material Safety Data Sheet: Trifluoromethane. Retrieved from [Link]

-

Master Organic Chemistry. (2018). The Robinson Annulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-(trifluoromethyl)cyclohexane-1,3-dione and 3-amino-5-(trifluoromethyl)cyclohex-2-en-1-one: new trifluoromethyl building block. Retrieved from [Link]

-

SynArchive. (n.d.). Michael Addition. Retrieved from [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

Organic Letters. (2009). Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Retrieved from [Link]

-

Magritek. (2021). A true multinuclear spectroscopy case study. Retrieved from [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Supporting Information. Retrieved from [Link]

-

Dalton Transactions. (2016). A convenient method for the analysis of air- and moisture-sensitive organometallic compounds by electron ionization mass spectrometry. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Cyclohexenone, 3-(3-trifluoromethylbenzylamino)-5,5-dimethyl-. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Nanyang Technological University. (n.d.). Synthesis of natural products by intramolecular Michael addition. Retrieved from [Link]

-

Thieme. (n.d.). Phospha-Michael Addition. Retrieved from [Link]

-

MassBank. (2008). 3-METHYLCYCLOHEXENE; EI-B; MS. Retrieved from [Link]

-

NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. Retrieved from [Link]

-

St. Francis Xavier University. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Columbia University. (n.d.). Infrared spectrum of trifluoromethane-t and implications toward tritium isotope separation by infrared laser multiple-photon dissociation. Retrieved from [Link]

-

University of Florida. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Robinson annulation - Wikipedia [en.wikipedia.org]

- 5. Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 7. columbia.edu [columbia.edu]

- 8. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 10. fishersci.com [fishersci.com]

The Strategic Incorporation of the Trifluoromethyl Group: A Technical Guide to 3-(Trifluoromethyl)cyclohex-2-en-1-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[1][2][3][4][5][6] This guide provides a comprehensive technical overview of 3-(trifluoromethyl)cyclohex-2-en-1-one, a versatile building block that embodies the strategic advantages of the trifluoromethyl group within a reactive cyclic scaffold. As a Senior Application Scientist, this document is structured to deliver not only the fundamental chemical and physical characteristics of this compound but also to provide actionable insights into its synthesis, reactivity, and potential applications in drug discovery and development. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure both scientific integrity and practical utility.

Molecular Structure and Physicochemical Properties

3-(Trifluoromethyl)cyclohex-2-en-1-one is a cyclic ketone featuring a trifluoromethyl group at the 3-position of a cyclohexenone ring. This substitution pattern creates a unique electronic and steric environment that dictates its chemical behavior and potential biological activity.

The chemical structure and basic information for 3-(trifluoromethyl)cyclohex-2-en-1-one are summarized below:

| Identifier | Value | Source |

| IUPAC Name | 3-(trifluoromethyl)cyclohex-2-en-1-one | PubChem[7] |

| CAS Number | 74031-45-1 | PubChem[7] |

| Molecular Formula | C₇H₇F₃O | PubChem[7] |

| Molecular Weight | 164.13 g/mol | PubChem[7] |

| SMILES | O=C1C=C(C(F)(F)F)CCC1 | PubChem[7] |

The presence of the strongly electron-withdrawing trifluoromethyl group significantly influences the electron distribution within the α,β-unsaturated ketone system. This electronic effect enhances the electrophilicity of the β-carbon, making it a prime target for nucleophilic attack. Furthermore, the trifluoromethyl group increases the lipophilicity of the molecule, a property that can improve membrane permeability and metabolic stability in drug candidates.[2][6]

Spectroscopic Characterization

A thorough understanding of the spectroscopic signature of 3-(trifluoromethyl)cyclohex-2-en-1-one is essential for its unambiguous identification and for monitoring its reactions. The following data has been compiled from a synthetic protocol.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz): δ 6.38-6.39 (m, 1H), 2.49-2.52 (m, 4H), 2.11-2.18 (m, 2H)[8]

-

¹⁹F NMR (400 MHz): δ -71.15[8]

Note: The provided ¹H NMR data appears to be a summary. A detailed assignment would designate the multiplet at ~6.39 ppm to the vinylic proton at the 2-position. The multiplets between 2.11 and 2.52 ppm correspond to the methylene protons of the cyclohexene ring.

Mass Spectrometry (MS)

-

GC-MS: m/z = 165.1 [M+H]⁺[8]

Synthesis of 3-(Trifluoromethyl)cyclohex-2-en-1-one

The synthesis of 3-(trifluoromethyl)cyclohex-2-en-1-one can be achieved through various synthetic strategies. A robust and industrially applicable method is a two-step process starting from 1,3-cyclohexanedione, as detailed in Chinese patent CN112679328A.[8] This method avoids the use of highly toxic heavy metals, such as chromium, which were employed in earlier synthetic routes.[8]

Experimental Protocol: Two-Step Synthesis from 1,3-Cyclohexanedione

Step 1: Synthesis of 3-iodo-2-cyclohexen-1-one

-

To a 50L double-jacketed glass reactor, add toluene (16 kg) and triphenylphosphine (5.0 kg, 19.0 mol, 1.1 eq.).

-

With stirring, add solid iodine (5.0 kg, 19.2 mol, 1.1 eq.) in portions at a controlled temperature of 5-10 °C.

-

Stir the mixture for 20 minutes, then add triethylamine (1.9 kg, 19.0 mol, 1.1 eq.).

-

Add 1,3-cyclohexanedione (1.8 kg, 16.5 mol, 1.0 eq.) at 5-10 °C.

-

After the addition is complete, slowly raise the temperature to 75-80 °C and maintain for 16 hours.

-

Upon reaction completion, cool the mixture and proceed with workup to isolate 3-iodo-2-cyclohexen-1-one.

Step 2: Trifluoromethylation to yield 3-(trifluoromethyl)cyclohex-2-en-1-one

-

In a suitable reactor, dissolve the 3-iodo-2-cyclohexen-1-one from the previous step in a suitable solvent.

-

Add a fluorinating reagent such as methyl fluorosulfonyldifluoroacetate (2.8 kg, 14.7 mol, 1.25 eq.).

-

Heat the reaction mixture to 75-80 °C for 12 hours.

-

After the reaction is complete, cool the mixture to 20-25 °C.

-

Extract the product with methyl tert-butyl ether (3 x 10 L).

-

Combine the organic phases, concentrate, and purify by distillation to obtain 3-(trifluoromethyl)-2-cyclohexen-1-one (1.35 kg) with a purity of 99%.[8]

Caption: Synthetic workflow for 3-(trifluoromethyl)cyclohex-2-en-1-one.

Chemical Reactivity and Synthetic Utility

The reactivity of 3-(trifluoromethyl)cyclohex-2-en-1-one is dominated by the Michael addition reaction, a consequence of the electron-deficient β-carbon.[9][10][11] This makes it a valuable Michael acceptor for the formation of new carbon-carbon and carbon-heteroatom bonds.

Michael Addition Reactions

The general mechanism for the Michael addition to 3-(trifluoromethyl)cyclohex-2-en-1-one involves the 1,4-conjugate addition of a nucleophile. This reaction is a powerful tool for introducing molecular complexity and is a key step in the synthesis of more elaborate structures.

Caption: Generalized mechanism of Michael addition to 3-(trifluoromethyl)cyclohex-2-en-1-one.

Robinson Annulation

While not a direct reaction of the title compound, it is important to note that trifluoromethylated cyclohexenones can be synthesized via the Robinson annulation, a tandem Michael addition and intramolecular aldol condensation.[12][13][14][15][16] This powerful ring-forming reaction allows for the construction of complex polycyclic systems containing the trifluoromethylated cyclohexenone motif.

Caption: Logical flow of the Robinson Annulation reaction.

Applications in Drug Development

The incorporation of a trifluoromethyl group is a well-established strategy in drug discovery to enhance a molecule's therapeutic potential.[1][2][3][4][5][6] 3-(Trifluoromethyl)cyclohex-2-en-1-one serves as a valuable starting material for the synthesis of compounds with potential biological activity.

Key Advantages of the Trifluoromethyl Group in Drug Design:

-

Increased Lipophilicity: The CF₃ group is more lipophilic than a methyl group, which can improve a drug's ability to cross cell membranes and reach its target.[2][6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to a longer drug half-life.[2][6]

-

Modulation of pKa: The strong electron-withdrawing nature of the CF₃ group can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[4]

-

Improved Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.[5][6]

While specific therapeutic applications of 3-(trifluoromethyl)cyclohex-2-en-1-one are not extensively documented in publicly available literature, its utility as a precursor to more complex molecules is clear. For instance, it can be used to synthesize 3-(trifluoromethyl)cyclohexyl-1-alcohol and 3-(trifluoromethyl)phenol, which are intermediates for various clinical candidate compounds.[8] The cyclohexenone scaffold itself is present in numerous biologically active compounds, and the addition of the trifluoromethyl group is a rational approach to generating novel drug candidates with potentially improved properties.[17][18]

Conclusion

3-(Trifluoromethyl)cyclohex-2-en-1-one is a strategically important building block in organic synthesis and medicinal chemistry. Its synthesis has been optimized to be more environmentally benign and scalable. The inherent reactivity of its α,β-unsaturated system, enhanced by the electronic properties of the trifluoromethyl group, makes it a versatile substrate for constructing complex molecular architectures. For researchers and drug development professionals, this compound offers a reliable entry point for the synthesis of novel trifluoromethylated compounds with the potential for enhanced biological activity and improved pharmacokinetic profiles. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable chemical entity in the pursuit of new therapeutic agents.

References

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). J. Exp. Life Sci.. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

- Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone. (2021).

-

One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones. (2018). Molecules. [Link]

-

Synthesis of trifluoromethyl cyclohexyl, cyclohexenyl and aryl compounds via stepwise Robinson annulation. (2017). ResearchGate. [Link]

-

3-(Trifluoromethyl)cyclohex-2-en-1-one. PubChem. [Link]

-

Robinson annulation. Wikipedia. [Link]

-

Robinson Annulation. NROChemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Microwave Assisted Robinson's Annulation: Synthesis of some novel cyclohexenones under solvent free conditions. (2011). Scholars Research Library. [Link]

-

The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. [Link]

-

Deoxytrifluoromethylation/Aromatization of Cyclohexan(en)ones to Access Highly Substituted Trifluoromethyl Arenes. ChemRxiv. [Link]

-

Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. (2025). MDPI. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). MDPI. [Link]

-

2-Cyclohexenone, 3-(3-trifluoromethylbenzylamino)-5,5-dimethyl- - Optional[13C NMR]. SpectraBase. [Link]

-

Asymmetric Tandem Michael Addition-Wittig Reaction to Cyclohexenone Annulation. Organic Letters. [Link]

-

Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. (2016). The Royal Society of Chemistry. [Link]

-

RIFM fragrance ingredient safety assessment, 4-(2,4,6-trimethyl-3-cyclohexen-1-yl)-3-buten-2-one, CAS Registry Number 67801-38-1. (2022). Food and Chemical Toxicology. [Link]

-

Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes. (2024). Nature Communications. [Link]

-

2-Cyclohexen-1-one, 3-methyl-. NIST WebBook. [Link]

-

1-trifluoromethyl-1-cyclohexanol. Organic Syntheses. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content. University of Wisconsin-Madison. [Link]

-

DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of petrochemistry and oil refining. [Link]

-

(PDF) A new route to synthesis 3-trifluoromethyl substituted pyrrole and 4-trifluoromethyl substituted 2-(1H)-Pyridinone. ResearchGate. [Link]

-

3-Methyl-2-cyclohexen-1-one. PubChem. [Link]

-

Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. [Link]

-

Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]

-

Search by substructure for IR spectra and compare. Cheminfo.org. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN112679328A - Industrial production method of 3-trifluoromethyl-2-cyclohexene-1-ketone - Google Patents [patents.google.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Robinson annulation - Wikipedia [en.wikipedia.org]

- 15. Robinson Annulation | NROChemistry [nrochemistry.com]

- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 17. mdpi.com [mdpi.com]

- 18. ppor.az [ppor.az]

The Trifluoromethylated Cyclic Enone: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of the trifluoromethyl (CF3) group into cyclic enone frameworks has emerged as a powerful strategy in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of the synthesis, properties, and reactivity of trifluoromethylated cyclic enones. We will delve into the profound electronic and steric effects imparted by the CF3 group, which modulate the reactivity of the enone system and provide unique opportunities for molecular design. Key synthetic methodologies, including cyclization and trifluoromethylation strategies, will be detailed. The diverse reactivity of these scaffolds, encompassing cycloaddition reactions and nucleophilic additions, will be explored with a focus on mechanistic understanding and stereocontrol. Finally, this guide will highlight the significant applications of trifluoromethylated cyclic enones in drug discovery and materials science, showcasing their role as versatile building blocks for the synthesis of complex and biologically active molecules.

The Influence of the Trifluoromethyl Group: More Than Just an Electron-Withdrawing Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry, a property that significantly influences the reactivity of adjacent functional groups.[1][2] This potent inductive effect dramatically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone system, rendering the β-carbon exceptionally electrophilic and susceptible to nucleophilic attack.[3] However, the influence of the CF3 group extends beyond simple electronic effects. It also introduces significant steric bulk and can participate in unique non-covalent interactions, such as fluorine-specific hydrogen bonds and dipole-dipole interactions, which can influence reaction pathways and conformational preferences.[4][5]

The incorporation of a trifluoromethyl group into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity.[5][6][7] The CF3 group can block sites of metabolism, modulate pKa, and improve membrane permeability, making trifluoromethylated cyclic enones highly valuable scaffolds in drug design.[6][7][8][9]

Synthetic Strategies for Accessing Trifluoromethylated Cyclic Enones

The synthesis of trifluoromethylated cyclic enones can be broadly approached through two main strategies: the cyclization of trifluoromethylated precursors or the direct trifluoromethylation of pre-existing cyclic enones.

Cyclization of Trifluoromethylated Precursors

One common approach involves the cyclization of acyclic precursors already bearing the trifluoromethyl group. For instance, reductive trifluoroacetylation of ynones followed by intramolecular cyclization provides a straightforward route to trifluoromethylated cyclopentenones.[10]

Experimental Protocol: Synthesis of 4-(Trifluoromethyl)cyclopentenones from Ynones [10]

-

Reductive Trifluoroacetylation: To a solution of the starting ynone in a suitable solvent (e.g., THF), add a reducing agent (e.g., magnesium) and ethyl trifluoroacetate.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride) and extract the product with an organic solvent.

-

Purification: Purify the resulting trifluoroacetylated intermediate by column chromatography.

-

Cyclization: Treat the purified intermediate with a base (e.g., sodium hydride) to induce intramolecular cyclization.

-

Final Purification: Purify the final trifluoromethylated cyclopentenone product by column chromatography.

Direct Trifluoromethylation of Cyclic Enones

Direct trifluoromethylation of pre-formed cyclic enones offers a convergent approach. Radical trifluoromethylation has emerged as a powerful tool for this transformation. Reagents such as Togni's reagent, Umemoto's reagent, and Langlois' reagent (NaSO2CF3) are commonly employed to generate the trifluoromethyl radical, which then adds to the enone system.[11][12] Visible-light-induced trifluoromethylation has gained significant attention as a mild and efficient method.[8][12][13]

Experimental Protocol: Visible-Light-Induced Trifluoromethylation of an Enone [12]

-

Reaction Setup: In a reaction vessel, combine the cyclic enone, a trifluoromethyl source (e.g., CF3Br), a photocatalyst (e.g., fac-Ir(ppy)3), and a suitable solvent (e.g., NMP).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

-

Irradiation: Irradiate the reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purification: Purify the desired trifluoromethylated cyclic enone by column chromatography.

Reactivity of Trifluoromethylated Cyclic Enones: A Playground for Organic Synthesis

The unique electronic and steric properties of trifluoromethylated cyclic enones give rise to a rich and diverse reactivity profile, making them valuable intermediates in organic synthesis.[14]

Cycloaddition Reactions

Trifluoromethylated cyclic enones are excellent dienophiles in Diels-Alder reactions and participate in various other cycloaddition reactions, including [3+2] and [2+2] cycloadditions.[15][16][17] These reactions provide rapid access to complex polycyclic structures containing the trifluoromethyl group.

For example, the [3+2] cycloaddition of in situ generated trifluoroacetonitrile imines with enones leads to the formation of trifluoromethylated pyrazolines in a highly regio- and diastereoselective manner.[16] Similarly, isothiourea-catalyzed formal [2+2] cycloaddition of ammonium enolates with β-trifluoromethylenones affords β-lactones with excellent stereoselectivity.[17]

Caption: Overview of [3+2] and [2+2] cycloaddition reactions involving trifluoromethylated enones.

Nucleophilic Addition Reactions

The highly electrophilic nature of the β-carbon in trifluoromethylated cyclic enones makes them excellent Michael acceptors for a wide range of nucleophiles.[3][18] This reactivity has been extensively exploited in asymmetric catalysis to generate chiral molecules containing a trifluoromethylated stereocenter.[14][19]

Common nucleophiles include organometallic reagents, enolates, and heteroatomic nucleophiles. The Ruppert-Prakash reagent (TMSCF3) can be used for nucleophilic trifluoromethylation, although with cyclic enones, 1,2-addition to the carbonyl group can sometimes compete with the desired 1,4-conjugate addition.[20][21][22]

Sources

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. Synthesis of 4-(Trifluoromethyl)cyclopentenones and 2-(Trifluoromethyl)furans by Reductive Trifluoroacetylation of Ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 12. Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. Solvent-controlled base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines via cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. electronicsandbooks.com [electronicsandbooks.com]

- 21. researchgate.net [researchgate.net]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Core Molecular Attributes of 3-(Trifluoromethyl)cyclohex-2-en-1-one

An In-depth Technical Guide to the Physicochemical Characterization of 3-(Trifluoromethyl)cyclohex-2-en-1-one

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(trifluoromethyl)cyclohex-2-en-1-one, specifically its molecular weight and density. Tailored for researchers, scientists, and professionals in drug development, this document outlines both the theoretical basis and the practical experimental methodologies for the determination of these critical parameters. The trifluoromethyl group is a key pharmacophore in modern medicinal chemistry, and a precise understanding of the molecular characteristics of building blocks such as 3-(trifluoromethyl)cyclohex-2-en-1-one is paramount for successful molecular design and synthesis.

3-(Trifluoromethyl)cyclohex-2-en-1-one, identified by the CAS Number 74031-45-1, is a fluorinated organic compound with significant potential as a building block in the synthesis of complex molecules.[1] Its structural and molecular properties are foundational to its reactivity and physical behavior.

Molecular Structure and Composition

The molecule consists of a six-membered cyclohexenone ring substituted with a trifluoromethyl group at the 3-position.

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the α,β-unsaturated ketone system.

Molecular Weight

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in chemical reactions and for the interpretation of mass spectrometry data.

Theoretical Molecular Weight:

The molecular weight is calculated based on the atomic weights of its constituent elements. Using the most common isotopes:

-

Carbon (C): 12.011 amu

-

Hydrogen (H): 1.008 amu

-

Fluorine (F): 18.998 amu

-

Oxygen (O): 15.999 amu

The molecular weight is the sum of the atomic weights of all atoms in the molecule: (7 x 12.011) + (7 x 1.008) + (3 x 18.998) + (1 x 15.999) = 164.12 g/mol [2]

This computed molecular weight is a cornerstone for any quantitative work involving this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₇F₃O | PubChem[2] |

| Molar Mass | 164.12 g/mol | PubChem (Computed)[2] |

| CAS Number | 74031-45-1 | Benchchem[1] |

Experimental Determination of Molecular Weight

While the theoretical molecular weight is precise, experimental verification is a critical component of compound characterization, ensuring sample purity and confirming structural identity.

Mass Spectrometry

Mass spectrometry is the gold-standard technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.

Workflow for Mass Spectrometry Analysis:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Step-by-Step Protocol:

-

Sample Preparation: A dilute solution of 3-(trifluoromethyl)cyclohex-2-en-1-one is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer. A soft ionization technique, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is recommended to minimize fragmentation and ensure the observation of the molecular ion.

-

Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates the ions based on their m/z ratio.

-

Detection and Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum should display a prominent peak corresponding to the molecular ion [M+H]⁺ or other adducts, from which the molecular weight can be accurately determined. For 3-(trifluoromethyl)cyclohex-2-en-1-one, the expected molecular ion peak would be observed at an m/z value corresponding to its exact mass.

Determination of Density

Experimental Protocol for Density Measurement

The choice of method for density determination depends on the physical state of the compound at the desired temperature. Assuming 3-(trifluoromethyl)cyclohex-2-en-1-one is a liquid or a low-melting solid at or near ambient temperature, the following methods are applicable.

Workflow for Density Determination:

Caption: Decision workflow for selecting a density measurement method.

Method 1: Pycnometry (for liquids or solutions)

-

Calibration: The empty pycnometer (a flask with a precise volume) is weighed. It is then filled with a reference liquid of known density (e.g., deionized water) and weighed again to determine the exact volume of the pycnometer.

-

Measurement: The pycnometer is cleaned, dried, and filled with the sample, 3-(trifluoromethyl)cyclohex-2-en-1-one. The filled pycnometer is then weighed.

-

Temperature Control: All measurements must be performed at a constant, recorded temperature, as density is temperature-dependent.

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m_sample) / V_pycnometer where m_sample is the mass of the sample and V_pycnometer is the calibrated volume of the pycnometer.

Method 2: Gas Pycnometry (for solids)

-

Principle: This non-destructive technique measures the volume of a solid by determining the amount of an inert gas (typically helium) displaced by the sample.

-

Procedure: A known mass of the solid sample is placed in a chamber of known volume. The chamber is pressurized with the inert gas, and the pressure is measured. The gas is then allowed to expand into a second empty chamber of known volume, and the final pressure is recorded.

-

Calculation: The volume of the sample is calculated using the ideal gas law and the pressure readings. The density is then determined by dividing the mass of the sample by its measured volume.

Conclusion

The molecular weight of 3-(trifluoromethyl)cyclohex-2-en-1-one is a well-defined property with a theoretical value of 164.12 g/mol . This can be readily confirmed experimentally using mass spectrometry. While a specific density value is not currently documented, established and reliable methods such as pycnometry are available for its precise determination. Accurate knowledge of these fundamental properties is indispensable for the effective application of this versatile fluorinated building block in research and development.

References

-

PubChem. 3-(Trifluoromethyl)cyclohex-2-en-1-one. National Center for Biotechnology Information. [Link]

Sources

Strategic Safety & Handling Protocol: 3-(Trifluoromethyl)cyclohex-2-en-1-one

This technical guide is structured as a strategic whitepaper for drug development professionals, moving beyond a standard SDS to integrate safety, reactivity, and application logic.

CAS No: 74031-45-1 | Molecular Formula:

Executive Summary & Chemical Identity

3-(Trifluoromethyl)cyclohex-2-en-1-one is a specialized fluorinated building block used primarily in the synthesis of bioactive heterocycles and pharmaceutical candidates. Unlike standard cyclohexenones, the presence of the trifluoromethyl (

This compound acts as a potent Michael acceptor . The electron-withdrawing nature of the

Physiochemical Profile

| Property | Data | Relevance to Handling |

| CAS Number | 74031-45-1 | Unique identifier for inventory/regulatory tracking. |

| Mol. Weight | 164.12 g/mol | Calculation of stoichiometry in synthesis. |

| Physical State | Liquid (at 20°C) | Requires micropipette/syringe handling; aerosol risk. |

| Boiling Point | ~60-65°C @ 15 mmHg (Predicted) | Moderate volatility; use chemical fume hood. |

| Density | ~1.2 g/mL | Heavier than water; sinks in aqueous spills. |

| Solubility | DCM, THF, MeOH | Incompatible with aqueous waste streams (Halogenated). |

Hazard Identification & Mechanistic Toxicology

Core Insight: The safety profile of this molecule is dictated by its electronic structure. It is not merely a solvent irritant; it is a reactive electrophile.

GHS Classification (Derived from Structure-Activity Relationships)

-

Flammable Liquid: Category 4 (Combustible).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).

-

Skin Sensitization: Category 1 (Potential) — High Risk Warning.

The Mechanism of Toxicity: Michael Addition

The combination of the carbonyl group and the

Figure 1: Mechanistic pathway of toxicity. The electrophilic beta-carbon covalently binds to biological nucleophiles, triggering immune sensitization.

Safe Handling & Engineering Controls

Directive: Treat this compound as a potent alkylating agent. Standard "splash protection" is insufficient; barrier protection against permeation is required.

Personal Protective Equipment (PPE) Matrix

| Component | Recommendation | Causality/Reasoning |

| Gloves | Double-gloving required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield) or thick Nitrile (8 mil). | Fluorinated organics can permeate standard thin nitrile. Double gloving prevents skin absorption of the alkylating agent. |

| Respiratory | Fume hood mandatory. If outside hood: Full-face respirator with OV/AG cartridges . | The |

| Eye/Face | Chemical Splash Goggles (ANSI Z87.1). | Vapors are lachrymators. Face shield required during syringe transfers >10mL. |

| Body | Lab coat (cotton/poly blend) + Chemical resistant apron. | Prevents fabric saturation and skin contact during splashes. |

Operational Workflow: The "Closed System" Approach

To minimize exposure, researchers should utilize a closed handling loop.

Figure 2: Operational workflow emphasizing containment and chemical deactivation prior to disposal.

Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the speed of decontamination correlates directly to the severity of the burn/sensitization.

-

Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Pulmonary edema may be delayed up to 48 hours due to the alkylating nature of the vapor. Medical observation is recommended.[1][2][3][4][5]

-

Skin Contact:

-

Immediacy: Drench with water for 5 minutes.

-

Soap Wash: Wash with polyethylene glycol (PEG-400) or mild soap. PEG is superior for solubilizing lipophilic fluorinated compounds.

-

Isolation: Bag contaminated clothing immediately; do not re-wear without industrial laundering.

-

-

Eye Contact: Rinse for 15 minutes.[2] Lift eyelids. Do not use neutralizing agents (acids/bases) in the eye.

-

Spill Cleanup:

-

Do not use paper towels (increases surface area for evaporation).

-

Use vermiculite or activated carbon mats.

-

Treat the waste as "Halogenated Organic - Toxic."

-

Synthesis & Application Context

For the Researcher: This section details how to leverage the molecule's reactivity while mitigating risk.

Strategic Utility

The 3-(trifluoromethyl)cyclohex-2-en-1-one scaffold is a precursor for:

-

Trifluoromethyl-substituted phenols: Via aromatization/oxidation.

-

Chiral cyclohexanones: Via asymmetric conjugate addition.

Reaction Safety: The "Runaway" Risk

When performing 1,4-additions (e.g., with Grignard reagents or organocuprates), the reaction is highly exothermic.

-

Control Measure: Always add the nucleophile dropwise at low temperatures (-78°C to 0°C).

-

Incompatibility: Avoid strong reducing agents (LiAlH4) without strict temperature control, as uncontrolled defluorination can occur, releasing HF equivalents.

Waste Management

Regulatory Compliance:

-

Classification: Halogenated Solvent Waste.

-

Segregation: Do NOT mix with strong acids or oxidizers.

-

Destruction: High-temperature incineration with scrubber (to capture HF gas).

References

-

PubChem. (n.d.).[6] 3-(Trifluoromethyl)cyclohex-2-en-1-one (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

National Toxicology Program. (2001).[7] Inhalation toxicity studies of alpha,beta-unsaturated ketones.[7] National Institutes of Health. Retrieved from [Link]

-

Stavber, S., et al. (2002).[8] Direct alpha-Fluorination of Ketones. Synthesis.[5][8] Retrieved from [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. 74031-45-1 | 3-(Trifluoromethyl)cyclohex-2-en-1-one | Ambeed.com [ambeed.com]

- 6. 3-(Trifluoromethyl)cyclohex-2-en-1-one | C7H7F3O | CID 12519457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: ethyl vinyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct α-Fluorination of Ketones Using N-F Reagents [organic-chemistry.org]

Strategic Sourcing & Synthesis Guide: 3-Substituted Trifluoromethyl Cyclohexenones

Executive Summary

3-Substituted trifluoromethyl cyclohexenones (TFMCs) are high-value pharmacophores in modern drug discovery. The trifluoromethyl (

This guide provides a dual-track strategy for researchers:

-

Sourcing: A vetted analysis of global suppliers capable of delivering high-purity TFMC building blocks.

-

Synthesis: A robust, self-validating protocol for synthesizing 3-(trifluoromethyl)cyclohex-2-en-1-one when commercial stock is unavailable or chemically degraded.

Part 1: Commercial Landscape & Supplier Evaluation

The supply chain for fluorinated alicycles is bifurcated between "Catalog Aggregators" (high price, variable stock) and "Origin Manufacturers" (reliable, scalable).

Validated Supplier Matrix

The following vendors have been evaluated based on Stock Reliability , Purity Guarantees , and Synthetic Capability (Make-on-Demand).

| Supplier | Tier | Primary Strength | Best For... |

| Enamine | Tier 1 (Origin) | World’s largest "Make-on-Demand" (MADE) catalog. | Novel analogs, library synthesis, and scaffold diversity. |

| Combi-Blocks | Tier 1 (Stock) | High in-stock availability of specific functionalized blocks. | Rapid SAR iteration; buying gram-scale functionalized cores (e.g., amino-TFMCs). |

| Fluorochem | Tier 2 (Specialist) | UK-based; deep expertise in organofluorine handling. | EU-based sourcing; hard-to-find fluorinated intermediates. |

| Merck (Sigma) | Tier 3 (Aggregator) | Global logistics network. | Small-scale (mg) reference standards; reliable logistics but higher cost. |

The "Buy vs. Make" Decision Logic

Before initiating a synthesis campaign, use this decision matrix to evaluate commercial viability.

Figure 1: Decision matrix for sourcing fluorinated building blocks. Prioritize synthesis only when purity is compromised or lead times exceed project timelines.

Part 2: Technical Deep Dive – Synthesis Protocol

When commercial options fail, you must synthesize. The installation of a

The Problem: Direct trifluoromethylation of cyclohexenone often yields regioisomeric mixtures. The Solution: A Copper-Mediated Cross-Coupling strategy starting from 3-iodo-cyclohexen-1-one. This method is modular and scalable.

Protocol A: Cu-Mediated Trifluoromethylation

Target Molecule: 3-(Trifluoromethyl)cyclohex-2-en-1-one (CAS: 74031-45-1)

Step 1: Preparation of 3-Iodocyclohex-2-en-1-one

Precursor: 1,3-Cyclohexanedione.

Reagents:

-

Dissolve 1,3-cyclohexanedione (1.0 eq) in Acetonitrile (

). -

Add

(1.2 eq) and -

Reflux for 2 hours. The reaction converts the enol tautomer to the vinyl iodide.

-

Workup: Cool, dilute with

, wash with saturated -

Purify: Flash chromatography (Hex/EtOAc). Product is a light yellow solid.

Step 2: The Trifluoromethylation (The Critical Step)

Reagents: (Trifluoromethyl)trimethylsilane (

-

Setup: Flame-dry a Schlenk flask under Argon. Oxygen is the enemy of this reaction.

-

Charge: Add CuI (1.2 eq) and KF (1.2 eq). Flame dry gently under vacuum again to remove trace water from salts.

-

Solvent: Add anhydrous DMF or NMP (

). -

Activation: Add

(1.5 eq) at room temperature. Stir for 30 mins. The solution will turn dark red/brown, indicating the formation of the active -

Coupling: Add 3-iodocyclohex-2-en-1-one (1.0 eq) dissolved in minimal DMF.

-

Heat: Stir at 50-60°C for 4-6 hours. Monitor by TLC (or 19F NMR).

-

Quench: Pour into diluted ammonia solution (

) to sequester copper. Extract with -

Isolation: The product is volatile. Remove solvent carefully (do not use high vacuum for prolonged periods).

Mechanism of Action (Self-Validating Logic)

Understanding the mechanism allows for troubleshooting. If the reaction fails, it is usually at the Transmetallation stage.

Figure 2: Mechanistic pathway for Copper-mediated trifluoromethylation. Note: The active [Cu-CF3] species is thermally sensitive; do not overheat (>80°C) before addition of substrate.

Part 3: Quality Control & Critical Quality Attributes (CQA)

When sourcing from Tier 2/3 suppliers or synthesizing in-house, you must validate these attributes.

19F NMR Validation

The

-

Shift:

-63 to -65 ppm (relative to -

Signal: Should be a singlet (or weak doublet if H-coupling exists).

-

Impurity Alert: A signal at -80 ppm usually indicates hydrolyzed

or

Regioisomer Check

Commercial batches labeled "3-substituted" sometimes contain the 2-substituted isomer (alpha-substitution) due to migration during synthesis.

-

Check: 1H NMR. The vinyl proton at C2 (alpha to carbonyl) should appear as a singlet/fine doublet around 6.0-6.5 ppm. If this proton is missing, you have the wrong isomer.

References

-

PubChem Compound Summary. 3-(Trifluoromethyl)cyclohex-2-en-1-one (CID 12519457).[2] National Center for Biotechnology Information. [Link]

-

Prakash, G. K. S., & Hu, J. (2004). "Nucleophilic Trifluoromethylation: The Generation and Synthetic Utilities of the Trifluoromethyl Anion." Organic Syntheses. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3-Trifluoromethyl Cyclohexenone

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Trifluoromethyl Group in Cyclohexenone Scaffolds

The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in drug design. The 3-trifluoromethyl cyclohexenone scaffold, in particular, represents a valuable building block for synthesizing complex polycyclic structures and pharmacologically active agents.

Palladium-catalyzed cross-coupling reactions provide a versatile and powerful toolkit for the functionalization of such scaffolds.[1][2] These reactions enable the precise formation of carbon-carbon and carbon-heteroatom bonds at the α-position (C2) of the enone system, a transformation that is challenging to achieve through traditional methods. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for the successful application of palladium-catalyzed coupling reactions to 3-trifluoromethyl cyclohexenone.

Mechanistic Considerations: Navigating the Electron-Deficient Landscape

The success of a palladium-catalyzed cross-coupling reaction on 3-trifluoromethyl cyclohexenone hinges on understanding the electronic impact of the CF₃ group on the catalytic cycle. The general mechanism for the α-arylation of an enone involves three key steps: oxidative addition, transmetalation (for Suzuki-type reactions) or enolate coordination, and reductive elimination.[3][4]

The strongly electron-withdrawing nature of the trifluoromethyl group renders the enone system electron-deficient. This has two major consequences:

-

Facilitated Enolate Formation: The acidity of the α-proton is increased, making deprotonation and subsequent enolate formation more favorable under milder basic conditions.

-

Challenging Reductive Elimination: The final, product-forming step, reductive elimination, can be sluggish. This step is favored when the palladium center is electron-rich enough to facilitate the expulsion of the newly formed C-C bond. The electron-deficient nature of the trifluoromethyl-enolate ligand can make this step the rate-limiting bottleneck of the entire cycle.[3]

Therefore, the rational selection of the catalytic system is paramount. The use of electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type biaryl phosphines like XPhos, SPhos, or bulky trialkylphosphines like P(t-Bu)₃) is often crucial. These ligands serve a dual purpose: they stabilize the Pd(0) active catalyst and their electron-donating properties accelerate the rate-limiting reductive elimination step.[3][5]

Figure 1: General catalytic cycle for the α-arylation of 3-trifluoromethyl cyclohexenone.

Key Cross-Coupling Methodologies & Catalyst Selection

Several palladium-catalyzed cross-coupling reactions can be adapted for the functionalization of 3-trifluoromethyl cyclohexenone. The choice of reaction depends on the desired coupling partner.

| Coupling Reaction | Coupling Partner | Typical Pd Precursor | Recommended Ligand Class | Typical Base | Notes |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biaryl Phosphines (XPhos, SPhos), cataCXium® A | K₃PO₄, Cs₂CO₃, K₂CO₃ | Highly versatile and functional group tolerant. The base is crucial for activating the boronic acid for transmetalation.[6][7] |

| Mizoroki-Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Phosphines (PPh₃), N-Heterocyclic Carbenes (NHCs) | Et₃N, NaOAc, K₂CO₃ | Excellent for forming C(sp²)-C(sp²) bonds with alkenes. Regioselectivity can be a key consideration.[8][9][10] |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald Biaryl Phosphines (XPhos, RuPhos), Josiphos | NaOtBu, K₃PO₄, Cs₂CO₃ | The premier method for C-N bond formation. Strong, non-nucleophilic bases are typically required.[2][11] |

Table 1: Recommended Catalytic Systems for Coupling Reactions with 3-Trifluoromethyl Cyclohexenone.

Detailed Application Protocols

The following protocols are representative procedures adapted from established methodologies for electron-deficient enones and trifluoromethylated systems.[12][13][14] Researchers should consider these as robust starting points, with the understanding that optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura α-Arylation

This protocol describes the coupling of 3-trifluoromethyl cyclohexenone with an arylboronic acid to yield a 2-aryl-3-trifluoromethyl-2-cyclohexen-1-one.

Materials:

-

3-Trifluoromethyl cyclohexenone (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2-5 mol%)

-

XPhos (4-10 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 - 3.0 equiv)

-

Anhydrous, degassed Toluene or 1,4-Dioxane

-

Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-trifluoromethyl cyclohexenone, the arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄ under an inert atmosphere.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1 - 0.2 M with respect to the limiting reagent.

-

Reaction Execution: Seal the flask and place it in a preheated oil bath at 80-110 °C. Stir the mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the desired product.

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. AdQPhos and Pd pre catalysts for alpha arylation reaction [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates [dspace.mit.edu]

- 14. youtube.com [youtube.com]

Application Notes and Protocols for the Asymmetric Reduction of 3-(Trifluoromethyl)cyclohex-2-en-1-one

Introduction: The Significance of Chiral Trifluoromethylated Cyclohexanones

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, chiral molecules bearing the CF₃ moiety are highly sought-after building blocks in the pharmaceutical, agrochemical, and materials science industries.[1][2] 3-(Trifluoromethyl)cyclohex-2-en-1-one is a valuable prochiral substrate, and its asymmetric reduction provides access to key chiral intermediates, namely (R)- and (S)-3-(trifluoromethyl)cyclohex-2-en-1-ol and (R)- and (S)-3-(trifluoromethyl)cyclohexan-1-one. These products serve as versatile synthons for the synthesis of more complex, biologically active compounds. This guide provides a detailed overview of established and effective methods for the asymmetric reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one, focusing on catalytic approaches that offer high enantioselectivity and practical applicability.

Catalytic Strategies for Asymmetric Reduction

The asymmetric reduction of α,β-unsaturated ketones, such as 3-(trifluoromethyl)cyclohex-2-en-1-one, can proceed via two primary pathways: 1,2-reduction to afford an allylic alcohol or 1,4-reduction (conjugate reduction) followed by tautomerization to yield a saturated ketone. The choice of catalyst and reaction conditions dictates the chemoselectivity and enantioselectivity of the transformation.

Transition Metal-Catalyzed Hydrogenation

Transition metal catalysis, particularly with ruthenium and rhodium complexes bearing chiral ligands, is a powerful tool for the enantioselective hydrogenation of unsaturated ketones.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) for 1,2-Reduction

Ruthenium-based catalysts are well-documented for the highly enantioselective 1,2-reduction of β-trifluoromethylated-α,β-unsaturated ketones to the corresponding chiral allylic alcohols.[3] These reactions typically employ a chiral diamine ligand in combination with a ruthenium precursor.

Mechanism of Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which coordinates to the ketone. The hydride is then transferred to the carbonyl carbon via a six-membered ring transition state, with the chiral ligand directing the hydride to one of the enantiotopic faces of the carbonyl group.

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Organocatalytic Reduction

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering mild reaction conditions and avoiding contamination of the product with residual metals.

Cinchona Alkaloid-Based Catalysis for Cascade Reactions

Cinchona alkaloid-derived primary amines can catalyze enantioselective Michael/aldol cascade reactions to produce β-CF₃-cyclohexanones and cyclohexenones with high yields and enantioselectivities (92-99% ee).[4] While not a direct reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one, this method provides an alternative and highly efficient route to chiral trifluoromethylated cyclohexanone derivatives.

Mechanism of Cinchona Alkaloid-Catalyzed Cascade Reaction

The reaction proceeds through the formation of an enamine intermediate from the reaction of a donor molecule with the primary amine catalyst. This is followed by an enantioselective Michael addition to an α,β-unsaturated enone, and a subsequent intramolecular aldol condensation to form the cyclic product.

Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for 1,2-Reduction

This protocol is adapted from methodologies demonstrating high enantioselectivity for the 1,2-reduction of β-trifluoromethylated enones. [3] Materials:

-

3-(Trifluoromethyl)cyclohex-2-en-1-one

-

[Ru(p-cymene)Cl₂]₂

-

(1R,2R)-(+)-N-(4-Toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN)

-

Formic acid/triethylamine azeotrope (5:2)

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve [Ru(p-cymene)Cl₂]₂ (0.005 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.01 mmol) in the anhydrous solvent (5 mL).

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add the formic acid/triethylamine azeotrope (1 mL).

-

Add a solution of 3-(trifluoromethyl)cyclohex-2-en-1-one (1 mmol) in the anhydrous solvent (2 mL).

-

Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress by TLC or GC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the resulting chiral allylic alcohol by chiral HPLC or GC.

| Parameter | Value |

| Catalyst Loading | 1 mol% Ru |

| Ligand | (R,R)-TsDPEN |

| Hydrogen Source | HCOOH/NEt₃ (5:2) |

| Solvent | CH₂Cl₂ |

| Temperature | 25 °C |

| Typical Yield | >95% |

| Typical ee | >95% |

Table 1: Representative conditions for Ru-catalyzed ATH.

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction

This protocol is a general procedure for the CBS reduction of ketones, adapted for 3-(trifluoromethyl)cyclohex-2-en-1-one. [5][6] Materials:

-

3-(Trifluoromethyl)cyclohex-2-en-1-one

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂) or catecholborane

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add a solution of 3-(trifluoromethyl)cyclohex-2-en-1-one (1 mmol) in anhydrous THF (5 mL).

-

Cool the solution to the desired temperature (e.g., -78 °C to 0 °C).

-

Add the (R)- or (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 mmol, 0.1 equiv) dropwise.

-

Stir the mixture for 10-15 minutes.

-

Slowly add the borane source (e.g., BH₃·SMe₂, 1.2 mmol, 1.2 equiv) dropwise, maintaining the low temperature.

-

Stir the reaction at the low temperature for the specified time (typically 1-24 hours), monitoring by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol (2 mL).

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess of the product by chiral HPLC or GC.

| Parameter | Value |

| Catalyst Loading | 10 mol% CBS |

| Borane Source | BH₃·SMe₂ |

| Solvent | THF |

| Temperature | -78 °C to 0 °C |

| Typical Yield | >90% |

| Typical ee | >95% |

Table 2: Representative conditions for CBS reduction.

Troubleshooting and Optimization

-

Low Enantioselectivity:

-

Ensure the use of high-purity, anhydrous solvents and reagents, as water can negatively impact enantioselectivity, especially in CBS reductions. [7] * Screen different chiral ligands (for metal catalysis) or catalyst variants (for CBS reduction). The electronic and steric properties of the ligand/catalyst can significantly influence the outcome.

-

Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity.

-

-

Low Conversion:

-

Increase the catalyst loading or reaction time.

-

For transfer hydrogenation, ensure the hydrogen source is fresh and added in the correct stoichiometry.

-

In CBS reductions, verify the titer of the borane solution.

-

-

Chemoselectivity Issues (1,4- vs. 1,2-Reduction):

-

The choice of catalytic system is crucial. Ruthenium-catalyzed transfer hydrogenation with TsDPEN ligands generally favors 1,2-reduction.

-

For conjugate reduction, different catalytic systems, such as those employing copper hydrides, would be more appropriate.

-

Conclusion

The asymmetric reduction of 3-(trifluoromethyl)cyclohex-2-en-1-one is a critical transformation for the synthesis of valuable chiral building blocks. Both transition metal-catalyzed hydrogenation and stoichiometric reductions with chiral boranes offer highly efficient and enantioselective routes to the desired products. The choice of method will depend on factors such as the desired product (allylic alcohol vs. saturated ketone), substrate scope, and practical considerations like cost and catalyst availability. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

-

Enantioselective 1,2-reductions of β-trifluoromethylated-α,β-unsaturated ketones to chiral allylic alcohols over organoruthenium-functionalized mesoporous silica nanospheres. Catalysis Science & Technology.

-

β-Trifluoromethylated enones as trifluoromethylated synthons in asymmetric catalysis. Organic Chemistry Frontiers.

-

Enantioselective synthesis of trifluoromethyl substituted cyclohexanones via an organocatalytic cascade Michael/aldol reaction. Organic & Biomolecular Chemistry.

-

Corey-Bakshi-Shibata Reduction. Alfa Chemistry.

-

Preparation of α,β-Unsaturated Ketones Bearing a Trifluoromethyl Group and Their Application in Organic Synthesis. Molecules.

-

Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry.

-